molecular formula C8H13NO3 B2520867 5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1593889-99-6

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B2520867
CAS No.: 1593889-99-6
M. Wt: 171.196
InChI Key: BYKCWLHHWBGFMT-UHFFFAOYSA-N
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Description

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound with a unique structure that includes an oxazole ring

Scientific Research Applications

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer agents.

    Medicine: Its derivatives may be investigated for drug development, targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in recent years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This has drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine to form an oxime, followed by cyclization in the presence of an acid catalyst to yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic and nucleophilic reagents can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism by which 5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler analog with a similar ring structure but lacking the carboxylic acid group.

    Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions within the ring.

    Thiazole: Contains a sulfur atom instead of oxygen, leading to different chemical properties.

Uniqueness

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5-methyl-3-propan-2-yl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)6-4-8(3,7(10)11)12-9-6/h5H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKCWLHHWBGFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(C1)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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